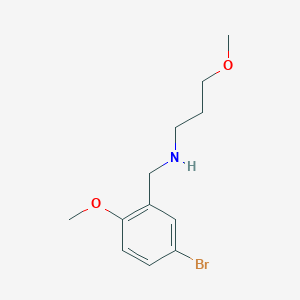

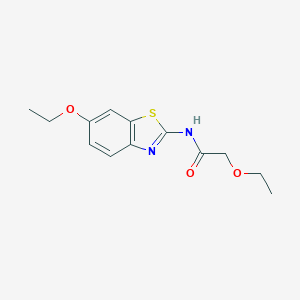

![molecular formula C18H18N2O7 B262113 {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid, also known as Kresoxim-methyl, is a fungicide that belongs to the class of strobilurins. It is widely used in agriculture to protect crops from fungal diseases. The compound was first synthesized in 1995 by Hoechst AG, a German pharmaceutical company. Since then, Kresoxim-methyl has gained popularity due to its excellent fungicidal properties and low toxicity to humans and animals.

作用機序

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl acts by binding to the cytochrome bc1 complex in the mitochondria of fungal cells, inhibiting the electron transport chain and disrupting ATP synthesis. This leads to a decrease in energy production, ultimately resulting in the death of the fungus. The compound has a broad spectrum of activity, making it effective against many different types of fungi.

Biochemical and Physiological Effects

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has been shown to have low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no long-term accumulation. The compound has no known carcinogenic or mutagenic effects. However, it is important to note that {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl is toxic to aquatic organisms and should be used with caution near water sources.

実験室実験の利点と制限

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other fungicides. It has a long shelf life and is stable under a wide range of conditions. However, the compound has some limitations. It is not effective against all types of fungi, and its mode of action may differ depending on the species being studied. Additionally, the use of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl may interfere with other metabolic pathways in the cell, leading to unintended effects.

将来の方向性

There are several areas of research that could be explored in the future regarding {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl. One potential direction is the development of new formulations that improve the compound's efficacy and reduce its impact on the environment. Another area of interest is the study of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl's potential as an antifungal agent in human medicine. The compound has already shown promise in treating certain types of skin infections and could be further investigated for its therapeutic potential. Finally, the use of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl in combination with other fungicides could be explored as a way to improve its effectiveness and reduce the risk of resistance development.

合成法

The synthesis of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl involves the reaction between 2-ethoxyphenol and 2-bromo-4'-methoxyacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with triethylamine and 1-allyl-2,4,6-trioxo-5-pyrimidinylmethanol to form the final compound. The overall yield of the synthesis is around 70-80%.

科学的研究の応用

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has been extensively studied for its antifungal activity and its potential use in agriculture. Several studies have shown that the compound is highly effective against a wide range of fungal pathogens, including powdery mildew, rust, and leaf spot. It works by inhibiting the respiration of the fungi, leading to their death. {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has also been found to have a protective effect on plants, improving their overall health and yield.

特性

製品名 |

{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid |

|---|---|

分子式 |

C18H18N2O7 |

分子量 |

374.3 g/mol |

IUPAC名 |

2-[2-ethoxy-4-[(E)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C18H18N2O7/c1-3-7-20-17(24)12(16(23)19-18(20)25)8-11-5-6-13(27-10-15(21)22)14(9-11)26-4-2/h3,5-6,8-9H,1,4,7,10H2,2H3,(H,21,22)(H,19,23,25)/b12-8+ |

InChIキー |

VROUTNDTGJSDQT-XYOKQWHBSA-N |

異性体SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |

SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |

正規SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

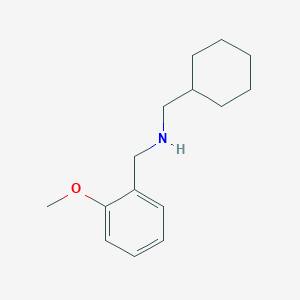

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)

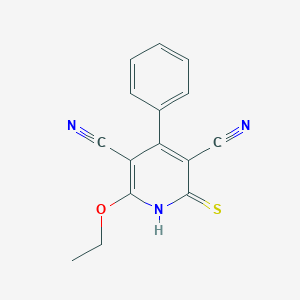

![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)

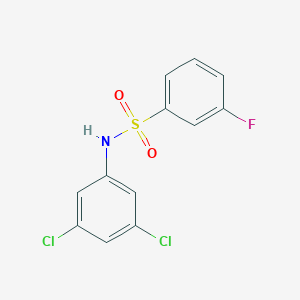

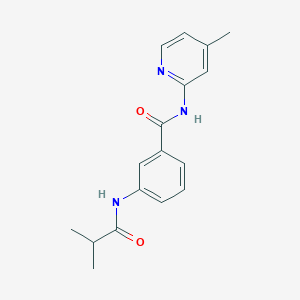

![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)

![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)

![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)

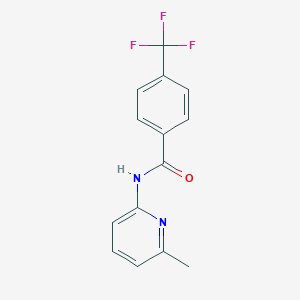

![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)

![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)